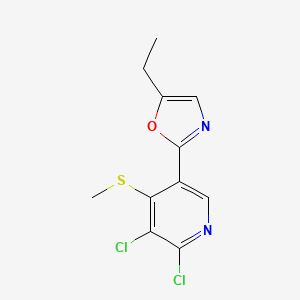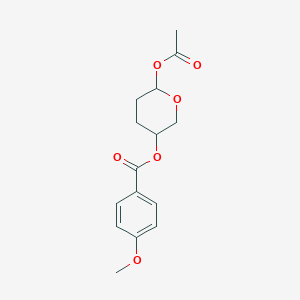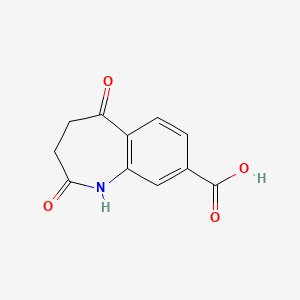
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the oxazole and methylthio groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the oxazole ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(ethylthio)pyridine
- 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)quinoline
Uniqueness
Compared to similar compounds, 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)-4-(methylthio)pyridine may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups
Propriétés
Numéro CAS |
898228-71-2 |
|---|---|
Formule moléculaire |
C11H10Cl2N2OS |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2-(5,6-dichloro-4-methylsulfanylpyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10Cl2N2OS/c1-3-6-4-15-11(16-6)7-5-14-10(13)8(12)9(7)17-2/h4-5H,3H2,1-2H3 |
Clé InChI |
MXVNHKAAAFWOGS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(O1)C2=CN=C(C(=C2SC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)



